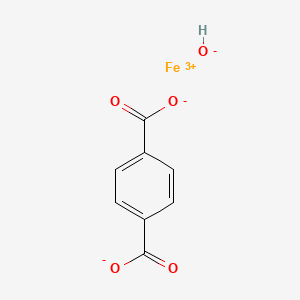
Iron(3+) terephthalate hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+) terephthalate hydroxide is a metal-organic framework (MOF) compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound is composed of iron ions coordinated with terephthalate ligands and hydroxide ions, forming a porous, crystalline structure. The combination of metal ions and organic linkers in MOFs like this compound allows for a high degree of tunability and functionality, making them suitable for various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Iron(3+) terephthalate hydroxide can be synthesized through various methods, including solvothermal and reflux techniques. One common approach involves the reaction of iron(III) chloride with terephthalic acid in the presence of a solvent such as N,N-dimethylformamide (DMF) and ethanol. The reaction mixture is typically heated at temperatures ranging from 80°C to 150°C for several hours to facilitate the formation of the MOF structure .
Industrial Production Methods: While laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. Factors such as solvent choice, temperature, and reaction time must be carefully controlled. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
化学反应分析
Types of Reactions: Iron(3+) terephthalate hydroxide undergoes various chemical reactions, including:
Oxidation and Reduction: The iron ions in the MOF can participate in redox reactions, making the compound useful in catalysis and sensing applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron ions within the MOF.
Reduction: Reducing agents such as sodium borohydride can reduce the iron ions.
Substitution: Various organic acids or amines can be used to substitute the terephthalate ligands under controlled conditions.
Major Products Formed:
Oxidation: Oxidized forms of the MOF with altered electronic properties.
Reduction: Reduced forms of the MOF with potential changes in magnetic properties.
Substitution: Modified MOFs with different functional groups and properties.
科学研究应用
Iron(3+) terephthalate hydroxide has a wide range of applications in scientific research, including:
作用机制
The mechanism by which iron(3+) terephthalate hydroxide exerts its effects is primarily based on its porous structure and the redox activity of the iron ions. The MOF can adsorb and release molecules through its pores, making it effective in catalysis and adsorption applications. Additionally, the iron ions can undergo redox reactions, facilitating electron transfer processes in catalytic and sensing applications .
相似化合物的比较
Iron-based Layered Double Hydroxides: These compounds share similar structural features but differ in their metal ion composition and layer structure.
Gallium(III) Compounds: Gallium compounds mimic iron in biological systems and have similar antimicrobial properties.
Uniqueness: Iron(3+) terephthalate hydroxide stands out due to its high thermal stability, tunable porosity, and versatile chemical reactivity. Its ability to undergo various chemical modifications and its wide range of applications make it a unique and valuable compound in both research and industrial settings .
属性
分子式 |
C8H5FeO5 |
|---|---|
分子量 |
236.97 g/mol |
IUPAC 名称 |
iron(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Fe.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI 键 |
IFKXKZNXXSVORM-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


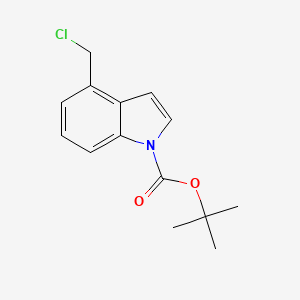
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
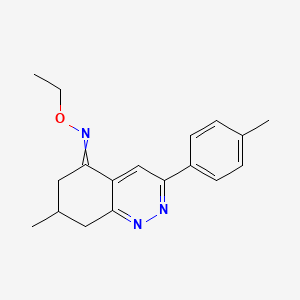
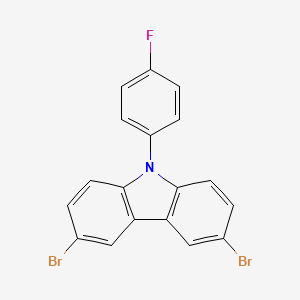
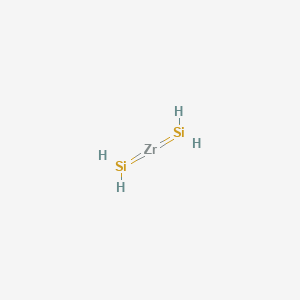
![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)
![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)
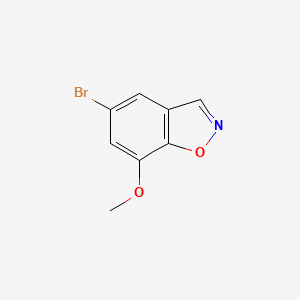
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
